OPSS Conjugation Efficiency in Site-Specific ADC Engineering
The OPSS functional group enables disulfide exchange conjugation to free thiols, providing a reversible yet stable linkage suitable for site-specific conjugation strategies, as exemplified in patent applications for engineered cysteine antibodies. Patent EP3151865 specifically claims OPSS-containing linker-drug constructs for site-specific conjugation to antibodies with engineered cysteines, achieving controlled conjugation stoichiometry and improved DAR homogeneity compared to stochastic lysine conjugation or endogenous interchain cysteine reduction [1]. In comparative bioconjugation studies using IgG-gold nanoparticle systems, OPSS-PEG-NHS covalent immobilization achieved 43% bound IgG versus only 22% for physical adsorption conjugation at identical IgG concentrations (2.3 μg/mL), demonstrating nearly 2-fold higher conjugation efficiency [2].
| Evidence Dimension | Conjugation efficiency (IgG binding to nanoparticles) |
|---|---|
| Target Compound Data | 43% bound IgG |
| Comparator Or Baseline | Physical adsorption: 22% bound IgG |
| Quantified Difference | 1.95-fold higher binding (21 percentage points absolute) |
| Conditions | IgG concentration of 2.3 μg/mL; gold nanoparticles via Turkevich-Frens method |
Why This Matters
Higher conjugation efficiency directly reduces antibody consumption and cost per ADC batch, while enabling tighter DAR distribution for regulatory CMC compliance.
- [1] Byondis B.V. Patent EP3151865: Site-Specific Conjugation of Linker Drugs to Antibodies and Resulting ADCs. Filed May 22, 2015, granted September 1, 2021. View Source
- [2] Sotnikov DV, et al. The Composition of Gold Nanoparticle Conjugates with Immunoglobulins at Physical Adsorption or Covalent Binding. Conference Proceedings, 2020. View Source
